六氯合钯(IV)铵

描述

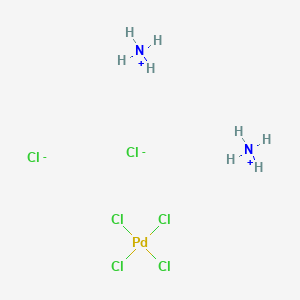

Ammonium hexachloropalladate(IV) is a salt comprising separate ammonium cations and octahedral [PdCl6] (2-) anions . It contains a hexachloropalladate (2-) . This compound is a chemical compound of palladium, which is a chemical element with the chemical symbol Pd and an atomic number of 46 . It is used as an analytical reagent and as a catalyst in chemical synthesis . It is also used as raw material and intermediates in organic synthesis and pharmaceutical field . Further, it is used in emission spectrographic analysis .

Molecular Structure Analysis

Ammonium hexachloropalladate(IV) has a molecular formula of Cl6H8N2Pd . The InChI representation of the compound is InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 . The Canonical SMILES representation is [NH4+]. [NH4+].Cl [Pd-2] (Cl) (Cl) (Cl) (Cl)Cl .

Physical And Chemical Properties Analysis

Ammonium hexachloropalladate(IV) has a molecular weight of 355.2 g/mol . It appears as a reddish-orange crystalline powder .

科学研究应用

(NH4)2PdCl6(NH_4)_2PdCl_6(NH4)2PdCl6

, is a compound of palladium that has various applications across different fields of scientific research. Below is a comprehensive analysis of its unique applications, each detailed in its own section.Catalysis

Ammonium hexachloropalladate(IV) is used as a catalyst in various chemical reactions. Its ability to facilitate the formation and breaking of chemical bonds makes it valuable in organic synthesis. For instance, it can be used in cross-coupling reactions, which are pivotal in creating complex organic molecules .

Electronics

In the field of electronics, this compound is utilized in the manufacturing of electronic components. It serves as a precursor for depositing palladium, which is essential in electroplating and the production of conductive layers in electronic devices .

Medicine

In medical research, Ammonium hexachloropalladate(IV) finds its application in the development of pharmaceuticals. It is involved in the synthesis of complex drug molecules and can act as an intermediate in various pharmaceutical preparations .

Environmental Science

Environmental scientists use Ammonium hexachloropalladate(IV) in the study of heavy metal removal from wastewater. Its chemical properties allow it to bind with heavy metals, aiding in their precipitation and removal .

Materials Science

This compound is significant in materials science for the creation of advanced materials. It is used in the synthesis of palladium-based catalysts and nanoparticles, which have applications in catalysis and materials engineering .

Energy Storage

Research in energy storage has explored the use of Ammonium hexachloropalladate(IV) in the development of ammonium-ion batteries. These batteries are considered for their potential in sustainable energy storage solutions .

Nanotechnology

In nanotechnology, Ammonium hexachloropalladate(IV) is instrumental in the synthesis of palladium nanoparticles. These nanoparticles have diverse applications, including in catalysis, medicine, and as sensors due to their unique physical and chemical properties .

安全和危害

作用机制

Target of Action

Ammonium hexachloropalladate(IV) primarily targets Creatine kinase isoenzymes . These isoenzymes play a central role in energy transduction in tissues with large, fluctuating energy demands, such as skeletal muscle, heart, brain, and spermatozoa .

Mode of Action

Ammonium hexachloropalladate(IV) reversibly catalyzes the transfer of phosphate between ATP and various phosphogens (e.g., creatine phosphate) . This interaction with its targets leads to changes in energy transduction processes within the cell .

Biochemical Pathways

It is known that the compound’s interaction with creatine kinase isoenzymes can influence energy transduction pathways, particularly in tissues with high energy demands .

属性

IUPAC Name |

diazanium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIPEAFAJNGJM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Ammonium hexachloropalladate(IV) | |

CAS RN |

19168-23-1 | |

| Record name | Diammonium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does ammonium hexachloropalladate(IV) interact with cellobiohydrolase I and what are the downstream effects?

A1: Ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. [] The inhibition is dependent on the molar ratio of palladium to CBH I. At a 100:1 molar ratio (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. [] This inhibition likely occurs through the binding of palladium to sulfur-containing residues like cysteine and cystine, potentially leading to their degradation and impacting the enzyme's structural integrity. [] This hypothesis is supported by several findings:

- Palladium-inhibited CBH I exhibits reduced thermal stability compared to the native enzyme. []

- Chemically modifying CBH I to attach pentaammine ruthenium(III) to specific histidine residues increases its susceptibility to palladium inhibition. []

- Ammonium hexachloropalladate(IV) can cleave the disulfide bond in Ellman's reagent, indicating its ability to interact with sulfur atoms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

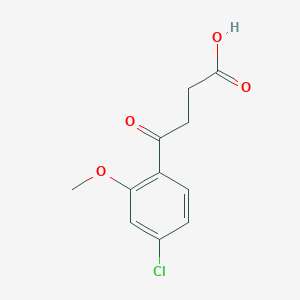

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)